molecular formula C18H24N2O2 B2661001 1-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrrolidine CAS No. 2309586-84-1

1-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrrolidine

Cat. No.: B2661001
CAS No.: 2309586-84-1
M. Wt: 300.402
InChI Key: YOCVBCIOSDYGNO-UHFFFAOYSA-N
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Description

1-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrrolidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a transition metal catalyst.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced through a ring-closing reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using suitable reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrrolidine has several scientific research applications, including:

    Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable subject for research in organic synthesis and reaction mechanisms.

    Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals and studying biological pathways.

    Medicine: The compound may have potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound’s unique properties make it useful in various industrial applications, such as materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrrolidine can be compared with other similar compounds, such as:

    1-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione: This compound has a similar structure but includes a dione group, which may alter its reactivity and applications.

    1-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione: Another similar compound with slight structural variations that may impact its chemical properties and uses.

Properties

IUPAC Name

[1-(2-methoxyphenyl)cyclopropyl]-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-22-16-7-3-2-6-15(16)18(8-9-18)17(21)20-12-14(13-20)19-10-4-5-11-19/h2-3,6-7,14H,4-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCVBCIOSDYGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)N3CC(C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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